ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
The compound ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate features a fused thieno[3,4-d]pyridazine core, a heterocyclic system known for its pharmacological relevance . Key structural elements include:
- Thieno[3,4-d]pyridazine backbone: A bicyclic system combining thiophene and pyridazine rings, contributing to planar rigidity and π-conjugation.
- A 2-(4-chlorophenoxy)acetamido moiety at position 5, introducing hydrogen-bonding capacity and steric bulk. An ethyl carboxylate at position 1, improving solubility in polar solvents.
Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O5S/c1-2-32-23(31)20-17-12-34-21(26-18(29)11-33-16-9-3-13(24)4-10-16)19(17)22(30)28(27-20)15-7-5-14(25)6-8-15/h3-10,12H,2,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCICPJYNLGCIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thieno[3,4-d]pyridazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-chlorophenoxy and 4-fluorophenyl groups is usually accomplished through substitution reactions, while the ethyl ester group is introduced via esterification reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.
Chemical Reactions Analysis
ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Findings and Implications
Substituent-Driven Bioactivity : Fluorinated aryl groups (e.g., 4-fluorophenyl) correlate with improved pharmacokinetics and target affinity .
Synthetic Accessibility : Palladium-catalyzed cross-coupling (evident in ) is a versatile strategy for introducing diverse substituents.
Biological Activity
Ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C24H22ClN2O5S
- Molecular Weight : 521.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate enzyme activities and receptor functions, influencing several biochemical pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmission and metabolic processes, similar to other derivatives that target acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Receptor Modulation : Interaction with neurotransmitter receptors can alter synaptic transmission and neuronal excitability.
Neuroprotective Effects
The compound's influence on cholinergic pathways suggests neuroprotective properties. Studies on related compounds have shown improved cognitive function in animal models by enhancing acetylcholine levels through AChE inhibition . This mechanism may also extend to the target compound, suggesting potential applications in treating neurodegenerative diseases.
Antioxidant Activity
Compounds within this chemical class often exhibit antioxidant properties. The presence of specific functional groups can enhance free radical scavenging capabilities, contributing to cellular protection against oxidative stress .
Case Studies
- Cognitive Enhancement : In studies involving similar thieno[3,4-d]pyridazine derivatives, cognitive improvements were noted in transgenic mouse models. These effects were linked to the modulation of cholinergic activity and reduced oxidative stress markers .
- Biofilm Inhibition : Research on related compounds demonstrated significant inhibition of biofilm formation in pathogenic bacteria. This highlights the potential for this compound as a candidate for further antimicrobial development .
Data Table
Q & A
Q. What are the key structural features of this compound, and how can they be experimentally validated?
The compound features a thieno[3,4-d]pyridazine core substituted with a 4-fluorophenyl group, a 4-chlorophenoxyacetamido moiety, and an ethyl carboxylate ester. Structural validation requires:
- Spectroscopic analysis : 1H/13C NMR to confirm substituent positions and coupling patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C21H16ClFN4O5S, MW ≈ 522.9 g/mol) .
- X-ray crystallography : To resolve 3D conformation and intermolecular interactions, as seen in analogous thieno-pyridazine derivatives .
Q. What synthetic strategies are optimal for preparing this compound?
Synthesis involves multi-step reactions:
- Amide coupling : Reaction of 2-(4-chlorophenoxy)acetic acid with an amino-substituted thieno-pyridazine intermediate under carbodiimide-mediated conditions (e.g., EDCI/HOBt) .
- Cyclization : Acid- or base-catalyzed cyclization to form the thieno[3,4-d]pyridazine core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Solubility profiling : Use HPLC to measure logP and aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assays : Compare results from fluorescence resonance energy transfer (FRET) and surface plasmon resonance (SPR) to validate target engagement .
- Batch-to-batch analysis : Use LC-MS to ensure purity (>98%) and rule out side products .
- Structural analogs : Test derivatives (e.g., replacing 4-chlorophenoxy with naphthalene-1-amido) to isolate structure-activity relationships (SAR) .
Q. What methodologies are suitable for studying its mechanism of action at the molecular level?
- Molecular docking : Use AutoDock Vina to predict binding modes with kinases or receptors, guided by crystallographic data from related compounds .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- CRISPR/Cas9 knockouts : Validate target specificity in cell lines lacking suspected molecular targets .
Q. How can stability under physiological conditions be optimized?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H2O2) conditions, followed by HPLC analysis to identify degradation products .
- Prodrug design : Modify the ethyl carboxylate to a hydrolyzable ester (e.g., pivaloyloxymethyl) to enhance metabolic stability .
- Lyophilization : Formulate as a lyophilized powder with trehalose to improve shelf life .
Q. What computational tools can predict its pharmacokinetic (PK) properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- Molecular dynamics (MD) simulations : Simulate interactions with serum albumin to predict plasma protein binding .
Data Analysis and Optimization
Q. How should researchers address low reproducibility in synthetic yields?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
- Scale-up protocols : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. What strategies validate the compound’s selectivity across related biological targets?
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover unintended pathways .
Controversial Topics
Q. Why do some studies report divergent SAR trends for thieno-pyridazine derivatives?
Variations arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Cl) may enhance kinase binding but reduce solubility .
- Conformational flexibility : Bulky substituents (e.g., cyclohexylacetamido) may restrict binding pocket access .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
